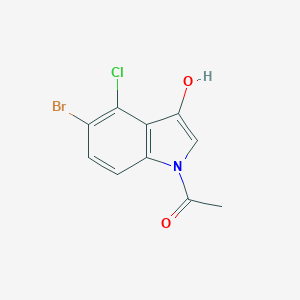

1-(5-Bromo-4-chloro-3-hydroxy-1H-indol-1-yl)ethanone

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

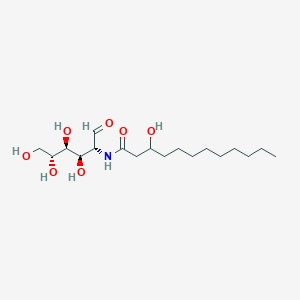

“1-(5-Bromo-4-chloro-3-hydroxy-1H-indol-1-yl)ethanone” is a substrate for beta-galactosidase, which cleaves the glycosidic bond to give 5-bromo-4-chloro-3-hydroxy-1H-indole . It is also used to detect the activity of this enzyme in histochemistry and bacteriology .

Molecular Structure Analysis

The molecular formula of “1-(5-Bromo-4-chloro-3-hydroxy-1H-indol-1-yl)ethanone” is C10H7BrClNO2 . Further structural analysis was not found in the retrieved papers.Physical And Chemical Properties Analysis

The compound has a molecular weight of 288.53, a density of 1.77 g/cm3, and a boiling point of 423.2°C . Its melting point and MSDS are not available .Wissenschaftliche Forschungsanwendungen

Biologically Active Compounds

Indole derivatives, such as our compound of interest, have been used as biologically active compounds for the treatment of various health conditions. They have shown potential in treating cancer cells, microbes, and different types of disorders in the human body .

Substrate for Beta-Galactosidase

This compound is a substrate for the enzyme beta-galactosidase. When cleaved by the enzyme, it produces an intensely blue product, making it useful in histochemistry and bacteriology for detecting the activity of this enzyme .

Detection of Bacteria

The compound has been used as a chromogenic indicator for the detection of coliforms in culture media, as well as for the detection of E. coli in municipal water supplies and food products .

Esterase Substrate

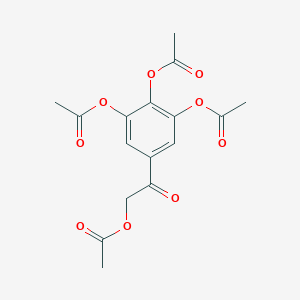

5-Bromoindoxyl acetate has been used as an esterase substrate in histochemical studies of the nonspecific esterase of mouse epididymis and in the matrix of developing bovine enamel .

Detection of Phosphatidylcholine-Specific Phospholipase C

An efficient approach for the synthesis of 5-bromo-4-chloro-3-indoxyl choline phosphate, a synthetic enzyme substrate for detecting phosphatidylcholine-specific phospholipase C, has been reported .

Research on Indole Derivatives

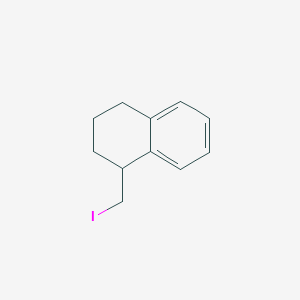

The compound, being an indole derivative, is part of ongoing research into the synthesis of new indole derivatives. These derivatives are being studied for their diverse biological activities and potential therapeutic applications .

Wirkmechanismus

Target of Action

It is known that indole derivatives, which include this compound, bind with high affinity to multiple receptors . This broad-spectrum binding ability makes indole derivatives valuable in the development of new therapeutic derivatives .

Mode of Action

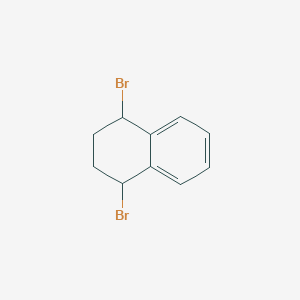

One study suggests that a similar indoxyl compound suppresses the activation of fyn kinase in mast cells . This could potentially lead to a decrease in IgE-mediated allergic responses .

Biochemical Pathways

Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that indole derivatives may affect a wide range of biochemical pathways.

Pharmacokinetics

The molecular weight of the compound is 28853 , which is within the optimal range for oral bioavailability in drug design

Action Environment

It is known that the compound should be stored at 0-8°c , suggesting that temperature could influence its stability

Eigenschaften

IUPAC Name |

1-(5-bromo-4-chloro-3-hydroxyindol-1-yl)ethanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7BrClNO2/c1-5(14)13-4-8(15)9-7(13)3-2-6(11)10(9)12/h2-4,15H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DQYKDYVAYNNRER-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1C=C(C2=C1C=CC(=C2Cl)Br)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7BrClNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60869711 |

Source

|

| Record name | 1-(5-Bromo-4-chloro-3-hydroxy-1H-indol-1-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60869711 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

288.52 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(5-Bromo-4-chloro-3-hydroxy-1H-indol-1-yl)ethanone | |

CAS RN |

125328-76-9 |

Source

|

| Record name | 1H-Indol-3-ol, 1-acetyl-5-bromo-4-chloro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0125328769 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![7-ethoxy-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one](/img/structure/B51539.png)

![2-[(2-Hydroxyethyl)octadecylamino]ethyl stearate](/img/structure/B51551.png)

![Methyl 1,6-diazabicyclo[3.1.0]hexane-5-carboxylate](/img/structure/B51560.png)